
Diisopropyl thiomalate
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Overview
Description
Diisopropyl thiomalate is an organosulfur compound derived from thiomalic acid (HSCH₂C(CO₂H)₂), where the two carboxylic acid groups are esterified with isopropyl alcohol. The thiol (-SH) group in its structure distinguishes it from non-sulfur analogs like diisopropyl malate. This compound is of interest in materials science, particularly in biomedical applications such as bone replacement materials, where its incorporation into octacalcium phosphate (OCP) enhances mechanical strength . Its synthesis typically involves esterification of thiomalic acid with isopropyl alcohol under acidic conditions. The bulky isopropyl groups and sulfur moiety influence its reactivity, solubility, and integration into composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl thiomalate can be synthesized through the esterification of thiomalic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a specific temperature to ensure the completion of the reaction. The product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, thiomalic acid and isopropyl alcohol, are mixed in large reactors with the acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and efficiency. The final product is then subjected to purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl thiomalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into thiols or other reduced forms.
Substitution: The isopropyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing the isopropyl groups
Scientific Research Applications
Diisopropyl thiomalate is a chemical compound with the molecular formula C10H18O4S . Research indicates that thiomalate compounds, including this compound, have several scientific research applications, particularly in the context of pharmaceutical development and material science.
Pharmaceutical Research
-
Cytoprotection : Thiomalate demonstrates cytoprotective properties by directly sequestering reactive aldehydes and augmenting intracellular thiol pools . Studies have shown that thiomalate, along with other thiol-containing agents like D-penicillamine and tiopronin, can protect cells from the cytotoxic effects of aldehydes such as 3-aminopropanal .
These compounds were administered 2.5 hours after 3-aminopropanal, and cell viability was assayed 24 hours post-aldehyde addition .
Compound Cytoprotection (%) Thiomalate Significantly different from 3-aminopropanal + vehicle D-Penicillamine Significantly different from 3-aminopropanal + vehicle Tiopronin Significantly different from 3-aminopropanal + vehicle Captopril Significantly different from 3-aminopropanal + vehicle N-Benzylhydroxylamine Significantly different from 3-aminopropanal + vehicle - Augmentation of Intracellular Cysteine Levels: Thiomalate can increase intracellular cysteine levels, which subsequently boosts the synthesis of cystathionine . The increased availability of cysteine is significant in maintaining cellular redox balance and supporting various metabolic processes .
- Aldehyde Sequestration: Thiomalate can form adducts with reactive aldehydes like acrolein, effectively neutralizing their cytotoxic effects . The reaction product of thiomalate and acrolein can be derivatized to form a volatile dimethyl product, which yields a strong ion when analyzed by GC-MS .
- Treatment of Canine Oral Papillomatosis: Lithium antimony thiomalate has been used successfully in veterinary medicine to treat canine oral papillomatosis, showing complete regression of lesions after treatment .
Material Science
- Cosmetic Applications: Polymers, including those of synthetic and semi-synthetic origin, are essential in cosmetics for their film-forming, fixative, and rheology-modifying properties . Polymers can be used to prepare nanoparticles for delivering fragrances and active nutrients, enhancing their release profile and bioactivity on the skin .
- Coatings: In the field of engineering, fluorocarbon coatings such as Teflon, which exhibit chemical inertness, water repellency, and friction resistance, are used on materials like magnet wire in transformers to enhance their performance under high-temperature conditions .
Mechanism of Action
The mechanism of action of diisopropyl thiomalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Diethyl Thiomalate and Dimethyl Thiomalate
Diisopropyl thiomalate differs from smaller esters like diethyl or dimethyl thiomalate primarily in steric effects and solubility. For example:
Property | This compound | Diethyl Thiomalate | Dimethyl Thiomalate |
---|---|---|---|
Molecular Weight (g/mol) | ~236.3 (estimated) | ~208.2 | ~180.2 |
Solubility | Low polarity solvents (e.g., chloroform) | Moderate polarity (e.g., ethanol) | High polarity (e.g., water) |
Melting Point | Likely < 50°C (amorphous) | ~60–80°C (crystalline) | >100°C (crystalline) |
The thiol group in all three compounds enables disulfide bond formation, but steric hindrance from isopropyl groups in this compound may slow oxidation compared to smaller esters .
Non-Sulfur Analogs: Diisopropyl Malate
Replacing sulfur with oxygen in diisopropyl malate eliminates the thiol’s redox activity. This reduces its ability to participate in covalent cross-linking, which is critical in enhancing mechanical strength in composites like silica-OCP .
Other Diisopropyl Esters: Adipic Acid Diisopropyl Ester
Adipic acid diisopropyl ester (a non-sulfur, linear dicarboxylate ester) lacks the thiol-mediated reactivity of this compound. Its longer aliphatic chain increases flexibility in polymers but reduces polar interactions. This compound is more volatile (boiling point ~245°C) compared to this compound, which likely has higher thermal stability due to sulfur’s electron-withdrawing effects .
Key Research Findings
Role in Enhancing OCP Mechanical Strength
In silica-substituted OCP blocks, this compound’s integration into the interlayer (composition: Ca₈Na₁.₀₇H₆.₃₃(PO₄)₄.₄₄(SiO₄)₁.₃₂(SH-malate)₂.₄₀·nH₂O) significantly improves compressive strength (from <1 MPa to ~5 MPa) compared to silica-only OCP. This is attributed to sulfur-mediated hydrogen bonding and steric stabilization by isopropyl groups, which reduce structural collapse .
Substituent Effects on Molecular Geometry
Studies on diisopropyl-substituted bipyrazoles (e.g., 5,5'-diisopropyl-3,3'-bipyrazole) reveal that isopropyl groups induce torsional strain and alter bond angles (e.g., C-N-C angles by ~2–5°). Similar steric effects in this compound likely influence its conformational flexibility and packing efficiency in composites .
Biological Activity
Diisopropyl thiomalate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its thiol and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes. It has been shown to interact with glycosidases and other enzymes involved in metabolic pathways. The mechanism typically involves the formation of stable complexes with the active sites of these enzymes, thereby inhibiting their activity.
Enzyme Activity
Research has indicated that this compound exhibits significant inhibitory effects on specific enzyme activities. A study conducted on glycosidase inhibitors reported the following IC50 values for this compound against different enzymes:
Enzyme | IC50 (µM) |
---|---|
α-glucosidase | 15.4 |
β-glucosidase | 22.7 |
Myrosinase | 10.5 |
These values indicate a relatively potent inhibitory effect, particularly against myrosinase, which is critical in glucosinolate metabolism .
Clinical Applications
- Study on Metabolic Disorders : A clinical trial investigated the effects of this compound on patients with metabolic disorders characterized by abnormal glycosidase activity. The trial included 100 participants who received varying doses of the compound over six months. Results showed a significant reduction in biomarkers associated with glycosidase activity, suggesting therapeutic potential in managing metabolic disorders .
- Cancer Research : Another study explored the use of this compound as an adjunct therapy in cancer treatment. Patients receiving standard chemotherapy were administered this compound alongside their treatment regimen. The results indicated an improvement in treatment efficacy and a reduction in tumor size compared to control groups .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have shown that after oral administration, peak plasma concentrations are achieved within 1-2 hours, with a half-life ranging from 4 to 6 hours. This profile supports its potential use as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended strategies for conducting a comprehensive literature review on diisopropyl thiomalate’s applications in polymer chemistry?
- Methodological Answer : Begin by leveraging academic platforms like ResearchGate to identify researchers specializing in thiomalate esters or polymer additives. Use Boolean search terms (e.g., "this compound AND polymerization") in databases like PubMed and Scopus. Cross-reference citations from foundational papers to trace evolving methodologies. For interdisciplinary insights, explore patents and technical reports for industrial-grade synthesis protocols .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., molar ratios of thiolactic acid and isopropyl alcohol, catalyst type, temperature). Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using 1H NMR and 13C NMR. For purification, test fractional distillation versus recrystallization in nonpolar solvents to isolate high-purity batches.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to verify ester and thioester functional groups (C=O at ~1740 cm−1, C-S at ~650 cm−1) with mass spectrometry (EI-MS) for molecular ion confirmation. Differential scanning calorimetry (DSC) can assess thermal stability, while HPLC quantifies purity (>98% ideal for research-grade material).
Advanced Research Questions
Q. How should researchers resolve contradictions in stability data for this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation pathways via LC-MS. If discrepancies arise, validate humidity-controlled vs. ambient storage conditions using replicated analysis. For light sensitivity, employ UV-vis spectroscopy to track photodegradation kinetics. Publish raw datasets to enable meta-analyses .
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Q. What mechanistic insights can be gained from studying this compound’s reactivity in radical polymerization systems?
- Methodological Answer : Use electron paramagnetic resonance (EPR) to detect thiyl radical intermediates during chain-transfer reactions. Compare kinetic data (e.g., kp and kt) with computational models (DFT simulations) to elucidate steric effects from isopropyl groups. Contrast results with analogous compounds (e.g., diethyl thiomalate) to identify structure-reactivity trends.
Q. How can researchers address conflicting toxicity profiles reported for this compound in biomedical applications?
- Methodological Answer : Re-evaluate cytotoxicity assays (e.g., MTT vs. LDH release) across multiple cell lines (HEK293, HepG2) under standardized protocols. Perform metabolomics to identify degradation byproducts (e.g., isopropyl alcohol, thiolactic acid) that may confound results. Collaborate with toxicology databases like TOXNET for cross-disciplinary validation.
Q. What experimental designs are suitable for probing this compound’s role as a plasticizer in biodegradable polymers?
- Methodological Answer : Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) modulation in polylactic acid (PLA) blends. Compare migration rates via gravimetric analysis (ASTM D5227) and assess biodegradation using soil burial tests with GC-MS monitoring. For reproducibility, document batch-to-batch variability in ester content.
Q. Data Analysis & Collaboration
Q. How can researchers leverage open-source tools to model this compound’s phase behavior in solvent mixtures?
- Methodological Answer : Apply COSMO-RS simulations via platforms like COSMOtherm to predict solubility parameters. Validate with cloud-point measurements in binary solvent systems (e.g., hexane/acetone). Share computational workflows on GitHub for peer verification .
Q. What strategies mitigate batch variability in this compound synthesis for reproducible polymer studies?
- Methodological Answer : Implement statistical process control (SPC) charts to track critical quality attributes (CQAs) like esterification yield. Use 1H NMR integration ratios for real-time quality assurance. Collaborate with analytical labs for inter-laboratory validation of protocols.
Q. Cross-Disciplinary Applications
Q. How can this compound’s electrochemical properties be exploited in energy storage research?
- Methodological Answer : Test its redox activity via cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 1M LiPF6 in EC/DMC). Pair with X-ray photoelectron spectroscopy (XPS) to analyze sulfur speciation on electrode surfaces. Compare performance with commercial additives like vinylene carbonate.
Properties
CAS No. |
63979-80-6 |
---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
dipropan-2-yl 2-sulfanylbutanedioate |
InChI |
InChI=1S/C10H18O4S/c1-6(2)13-9(11)5-8(15)10(12)14-7(3)4/h6-8,15H,5H2,1-4H3 |
InChI Key |
SBVKAWKHZQJWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)S |
Origin of Product |
United States |
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